N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated piperazine with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the sulfonyl group would produce sulfides.
Scientific Research Applications
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperazine derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in prostate cells through an α1-independent pathway . This involves the modulation of anti-apoptotic genes such as Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1 .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: This compound also features a piperazine ring and has been studied for its high subtype-selectivity to α1D and α1A adrenergic receptors.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: This compound is a highly selective ligand for the 5-HT1A receptor.
Uniqueness
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to induce apoptosis independently of α1-adrenergic receptor blocking sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-17-7-5-16(6-8-17)20-10-12-21(13-11-20)26(23,24)14-2-9-19-18(22)15-3-4-15/h5-8,15H,2-4,9-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDUDMDACSJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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